

GDC-0575 Dihydrochloride: A Comparative Analysis of Cross-Resistance in Cancer Therapy

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Compound of Interest

Compound Name: GDC-0575 dihydrochloride

Cat. No.: B10831045

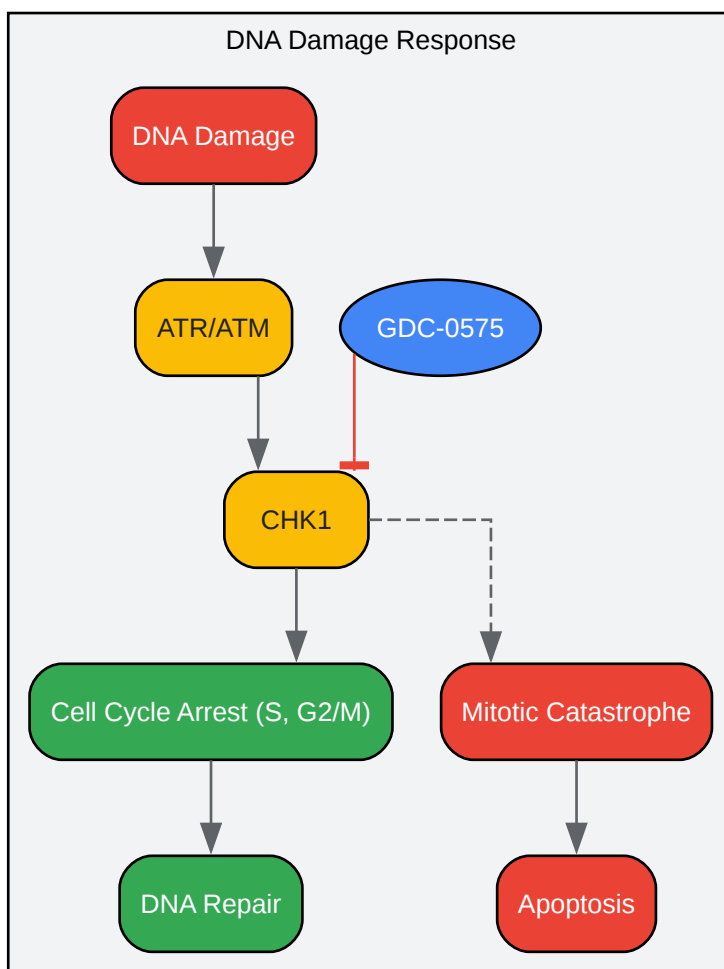
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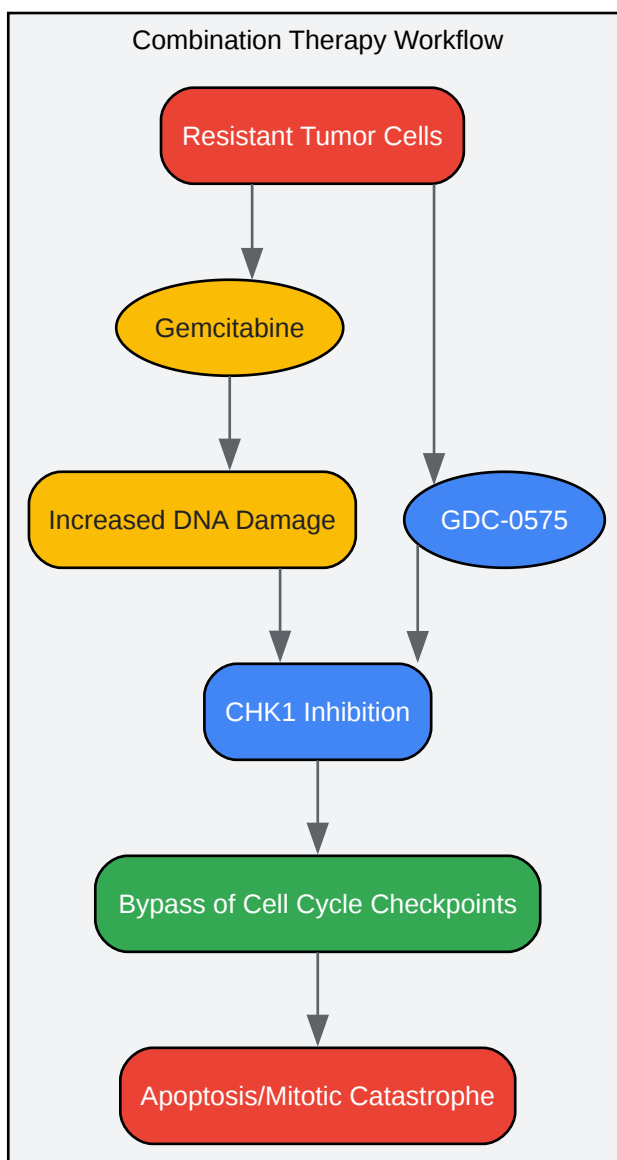
For Researchers, Scientists, and Drug Development Professionals

GDC-0575 dihydrochloride, a potent and highly selective oral inhibitor of Checkpoint Kinase 1 (CHK1), has demonstrated significant promise in preclinical and clinical studies, both as a monotherapy and in combination with DNA-damaging agents. A critical aspect of its clinical potential lies in its activity profile against tumor cells that have developed resistance to other therapies, including other CHK1 inhibitors. This guide provides a comparative analysis of GDC-0575 in the context of cross-resistance, supported by experimental data and detailed protocols.

Mechanism of Action: Targeting the DNA Damage Response

GDC-0575 functions by inhibiting CHK1, a crucial serine/threonine kinase in the DNA damage response (DDR) pathway.^[1] In response to DNA damage, CHK1 activation leads to cell cycle arrest, providing time for DNA repair.^[2] By inhibiting CHK1, GDC-0575 prevents this arrest, causing cancer cells, particularly those with existing DNA repair defects (e.g., p53 mutations), to enter mitosis with damaged DNA, ultimately leading to mitotic catastrophe and apoptosis.^[3]





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References

- 1. Facebook [cancer.gov]

- 2. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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